

Comparative Analysis of SID 26681509 Quarterhydrate Cross-Reactivity with Other Proteases

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Compound of Interest

Compound Name: SID 26681509 quarterhydrate

Cat. No.: B11933563

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of **SID 26681509 quarterhydrate**, a potent inhibitor of human cathepsin L, against a panel of other proteases. The data presented is essential for assessing the selectivity of this compound and its potential for off-target effects in drug development.

Executive Summary

SID 26681509 quarterhydrate is a potent, reversible, and competitive inhibitor of human cathepsin L with an IC₅₀ of 56 nM.^{[1][2][3][4][5]} This compound demonstrates time-dependent inhibition, with its potency increasing to an IC₅₀ of 1.0 nM after a 4-hour preincubation with cathepsin L.^{[1][2]} Kinetic analysis reveals it to be a slow-binding inhibitor. While highly selective for cathepsin L, **SID 26681509 quarterhydrate** exhibits some cross-reactivity with other related cysteine proteases, but shows no activity against the serine protease cathepsin G.^{[1][2][3][5]}

Cross-Reactivity Data

The following table summarizes the inhibitory activity of **SID 26681509 quarterhydrate** against various proteases. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Protease	Protease Family	IC50 (nM)	Selectivity (fold vs. Cathepsin L)
Human Cathepsin L	Cysteine Protease	56	1
Papain	Cysteine Protease	618	11
Human Cathepsin V	Cysteine Protease	500	8.9
Human Cathepsin B	Cysteine Protease	>8442	>151
Human Cathepsin K	Cysteine Protease	>8442	>151
Human Cathepsin S	Cysteine Protease	>8442	>151
Human Cathepsin G	Serine Protease	No inhibition	-

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The IC50 values presented were determined using a standardized in vitro protease inhibition assay. The general protocol is outlined below.

Materials:

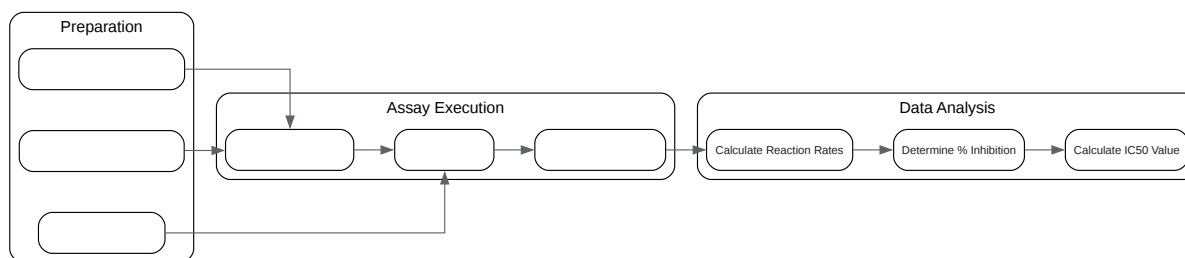
- Recombinant human proteases (Cathepsins L, B, K, S, V, G) and papain
- Fluorogenic peptide substrates specific for each protease (e.g., Z-Phe-Arg-AMC for Cathepsin L)
- **SID 26681509 quarterhydrate**
- Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- **Compound Preparation:** A stock solution of **SID 26681509 quarterhydrate** is prepared in DMSO. A dilution series is then created to achieve a range of final assay concentrations.
- **Enzyme Preparation:** The recombinant protease is diluted in the assay buffer to the desired working concentration.
- **Incubation:** The diluted enzyme is pre-incubated with varying concentrations of **SID 26681509 quarterhydrate** or vehicle (DMSO) in the microplate wells for a specified period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of the specific fluorogenic substrate to each well.
- **Fluorescence Measurement:** The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
- **Data Analysis:** The rate of reaction is calculated from the linear portion of the fluorescence curve. The percent inhibition at each concentration of **SID 26681509 quarterhydrate** is determined relative to the vehicle control. The IC₅₀ value is then calculated by fitting the dose-response curve using a suitable nonlinear regression model.

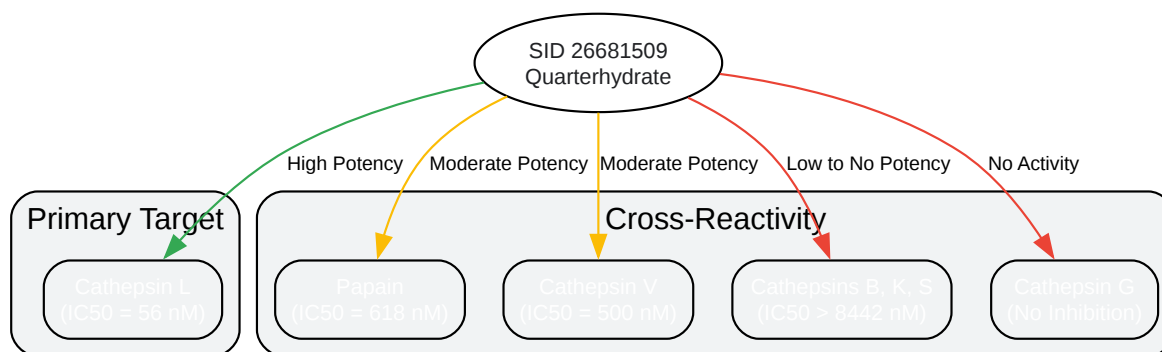
Visualizations

The following diagrams illustrate the experimental workflow for determining protease cross-reactivity and the selectivity profile of **SID 26681509 quarterhydrate**.



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Caption: Experimental workflow for determining protease IC₅₀ values.



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Caption: Selectivity profile of **SID 26681509 quarterhydrate**.

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